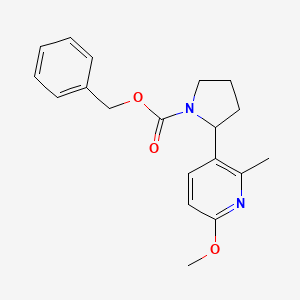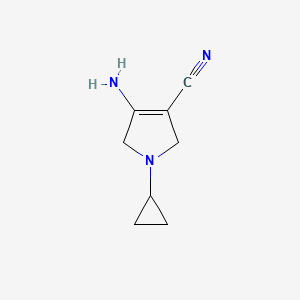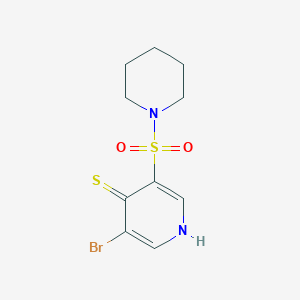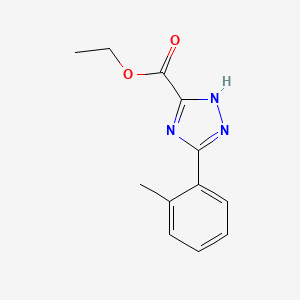
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophényl)-1H-imidazole-4-carboxamide est un composé organique caractérisé par la présence d’un cycle imidazole substitué par un groupe nitrophényle et un groupe carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(4-Nitrophényl)-1H-imidazole-4-carboxamide implique généralement la réaction de la 4-nitroaniline avec l’acide imidazole-4-carboxylique. La réaction est effectuée en présence d’un agent de couplage tel que le N,N’-dicyclohexylcarbodiimide (DCC) et d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant approprié tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie sur colonne .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, utilisant des réacteurs automatisés et des systèmes à flux continu pour améliorer l’efficacité et le rendement. L’utilisation de réactifs de haute pureté et de conditions de réaction optimisées garantit une production constante du composé.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(4-Nitrophényl)-1H-imidazole-4-carboxamide subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium ou du borohydrure de sodium.
Substitution : Le groupe nitro peut être substitué par d’autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Oxydation : Le cycle imidazole peut subir des réactions d’oxydation pour former des N-oxydes d’imidazole.
Réactifs et conditions courants :
Réduction : Hydrogène gazeux avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium dans l’éthanol.
Substitution : Méthylate de sodium dans le méthanol ou carbonate de potassium dans la diméthylformamide (DMF).
Oxydation : Acide m-chloroperbenzoïque (m-CPBA) dans le dichlorométhane.
Principaux produits formés :
Réduction : 1-(4-Aminophényl)-1H-imidazole-4-carboxamide.
Substitution : Divers dérivés d’imidazole substitués en fonction du nucléophile utilisé.
Oxydation : N-oxydes d’imidazole.
Applications de la recherche scientifique
Le 1-(4-Nitrophényl)-1H-imidazole-4-carboxamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes et de composés hétérocycliques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs pour divers procédés chimiques.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts for various chemical processes.
Mécanisme D'action
Le mécanisme d’action du 1-(4-Nitrophényl)-1H-imidazole-4-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes et des protéines impliquées dans les processus cellulaires, conduisant à l’inhibition ou à la modulation de leur activité.
Voies impliquées : Il peut affecter les voies de signalisation liées à l’inflammation, à la prolifération cellulaire et à l’apoptose, contribuant à ses effets thérapeutiques potentiels.
Composés similaires :
1-(4-Nitrophényl)-1H-1,2,3-triazole-4-carboxamide : Structure similaire mais avec un cycle triazole au lieu d’un cycle imidazole.
1-(4-Nitrophényl)-1H-pyrazole-4-carboxamide : Contient un cycle pyrazole au lieu d’un cycle imidazole.
1-(4-Nitrophényl)-1H-tétrazole-4-carboxamide : Comporte un cycle tétrazole à la place du cycle imidazole.
Unicité : Le 1-(4-Nitrophényl)-1H-imidazole-4-carboxamide est unique en raison de sa structure spécifique du cycle imidazole, qui confère une réactivité chimique et une activité biologique distinctes par rapport aux autres composés similaires.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a triazole ring instead of an imidazole ring.
1-(4-Nitrophenyl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of an imidazole ring.
1-(4-Nitrophenyl)-1H-tetrazole-4-carboxamide: Features a tetrazole ring in place of the imidazole ring.
Uniqueness: 1-(4-Nitrophenyl)-1H-imidazole-4-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H8N4O3 |
|---|---|
Poids moléculaire |
232.20 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-10(15)9-5-13(6-12-9)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,15) |
Clé InChI |
VEXHPWKKGFCMIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


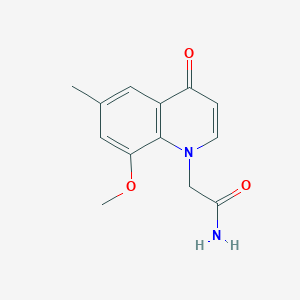
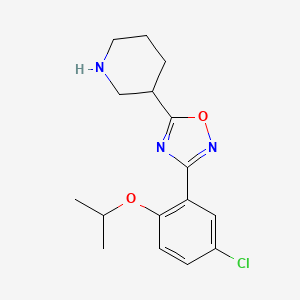

![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
